(2,3,5-Trifluorophenyl)hydrazine hydrochloride

Description

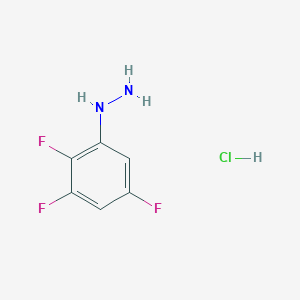

(2,3,5-Trifluorophenyl)hydrazine hydrochloride (CAS: 1909312-01-1) is a fluorinated hydrazine derivative with the molecular formula C₆H₆ClF₃N₂ and a molecular weight of 198.57 g/mol. It is characterized by three fluorine substituents at the 2-, 3-, and 5-positions of the phenyl ring, which confer strong electron-withdrawing effects and enhanced stability. This compound is synthesized with a purity ≥95% and is widely used as a key intermediate in pharmaceutical and agrochemical research, particularly for developing fluorinated drug candidates and crop protection agents .

Properties

IUPAC Name |

(2,3,5-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-4(8)6(9)5(2-3)11-10;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAWIUNVXHRJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NN)F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5-Trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3,5-trifluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The general reaction scheme is as follows:

2,3,5-Trifluoroaniline+Hydrazine hydrateHCl, reflux(2,3,5-Trifluorophenyl)hydrazine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2,3,5-Trifluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of azo compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenylhydrazines.

Scientific Research Applications

Synthesis and Properties

The synthesis of (2,3,5-trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3,5-trifluoroaniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. This method ensures a complete conversion of the starting materials into the desired product .

Chemical Characteristics

Chemistry

This compound serves as a vital building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its unique structural properties that enhance chemical reactivity. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability .

Biology

In biological research, this compound is employed in enzyme mechanism studies and biochemical assays. Its ability to interact with specific molecular targets allows it to act as an inhibitor or activator in enzymatic reactions. The presence of fluorine atoms enhances its binding affinity towards target enzymes .

Medicine

The compound has been investigated for potential therapeutic applications, particularly in developing drugs for neurological disorders and other diseases. Its structural characteristics make it a candidate for creating multitarget ligands that can modulate various biological pathways .

Antitubercular Activity

A study highlighted the antibacterial properties of this compound against Mycobacterium tuberculosis. The compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for antitubercular drug development.

Neurological Disorders

Research has explored the use of this compound in targeting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in various neurological disorders. The compound demonstrated selective inhibition of DPP-IV activity, indicating its potential role in treating conditions like diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2,3,5-Trifluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. The presence of fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects: Fluorine Position and Number

The reactivity and applications of arylhydrazine hydrochlorides are heavily influenced by the number and position of halogen substituents.

- (2,4,5-Trifluorophenyl)hydrazine Hydrochloride (CAS: 1024006-03-8): This isomer shares the same molecular formula (C₆H₆ClF₃N₂) but differs in fluorine substitution (2,4,5-positions vs. 2,3,5-positions). For example, the 2,4,5-isomer may exhibit reduced regioselectivity in nucleophilic aromatic substitution compared to the 2,3,5-isomer due to differences in ring activation .

Difluorophenyl Derivatives :

- (2,5-Difluorophenyl)hydrazine Hydrochloride (CAS: 175135-73-6):

With fewer fluorine atoms, this compound has weaker electron-withdrawing effects, leading to lower thermal stability and slower reaction rates in electrophilic substitutions compared to the trifluoro derivative. It is used in synthesizing tetrahydro-pyridoindoles (e.g., 6,9-difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole), where reduced fluorine content may lower bioactivity . - (3,5-Difluorophenyl)hydrazine Hydrochloride (CAS: 502496-27-7):

Symmetrical fluorine substitution at the 3- and 5-positions enhances resonance stabilization but reduces steric bulk, making it more reactive in coupling reactions than asymmetrical isomers .

- (2,5-Difluorophenyl)hydrazine Hydrochloride (CAS: 175135-73-6):

- Monofluorophenyl Derivatives: (2-Fluorophenyl)hydrazine Hydrochloride (CAS: 2924-15-4) exhibits minimal electron withdrawal, limiting its utility in reactions requiring strong activation, such as palladium-catalyzed cross-couplings. It is primarily used in simpler heterocycle syntheses .

2.2. Trifluoromethyl-Substituted Analogs

- (3-(Trifluoromethyl)phenyl)hydrazine Hydrochloride (CAS: 3107-33-3):

The trifluoromethyl (-CF₃) group is bulkier and more electron-withdrawing than fluorine, leading to higher steric hindrance and slower reaction rates in nucleophilic additions. However, it offers superior metabolic stability in drug candidates compared to trifluorophenyl derivatives .

2.3. Mixed Halogen Derivatives

- (3-Chloro-2-fluorophenyl)hydrazine Hydrochloride (CAS: 517920-75-1):

The combination of chlorine and fluorine substituents introduces both electron withdrawal (Cl) and steric effects, resulting in intermediate reactivity. Chlorine’s lower electronegativity compared to fluorine may reduce oxidative stability in storage .

Physicochemical Properties

*Predicted values based on analogous structures .

Biological Activity

(2,3,5-Trifluorophenyl)hydrazine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a trifluorinated phenyl ring. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability , making it a valuable candidate for drug development. The specific arrangement of fluorine atoms influences its chemical reactivity and biological activity compared to other similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2,3,5-Trifluorophenyl)hydrazine HCl | Trifluoromethyl group on phenyl ring | Antitumor activity and antimicrobial effects |

| (2,3,4-Trifluorophenyl)hydrazine HCl | Different fluorine arrangement | Potential anti-inflammatory properties |

| (2,4,5-Trifluorophenyl)hydrazine HCl | Varies in fluorination | Enzyme inhibition |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions depending on the biological context. The fluorine atoms enhance its binding affinity and specificity towards target molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity.

- Antitumor Activity : Studies indicate that it shows notable activity against various cancer cell lines by inducing apoptosis through cell cycle arrest at the G2/M phase .

Antitumor Properties

Research has demonstrated that this compound exhibits significant antitumor activity. For instance, it has been tested against multiple cancer cell lines with promising results:

- A549 (Lung Cancer) : IC50 values around 4.22 µM.

- MCF-7 (Breast Cancer) : IC50 values around 5.33 µM.

- HCT-116 (Colon Cancer) : IC50 values around 3.46 µM.

- PC-3 (Prostate Cancer) : IC50 values around 1.48 µM .

Antimicrobial Activity

The compound has also shown efficacy against various bacterial strains, particularly drug-resistant strains such as Mycobacterium tuberculosis. Modifications in the hydrazine structure have been linked to increased antibacterial potency .

Case Studies

-

Antitubercular Activity : A study evaluated the efficacy of substituted amino acid hydrazides against Mycobacterium tuberculosis. The introduction of specific moieties significantly enhanced antibacterial activity against resistant strains .

Strain Type MIC Values (µM) Selectivity Wild-type <50 Moderate Isoniazid-resistant <50 High Rifampicin-resistant <50 Very High - Antiviral Studies : Research on fluorinated corroles indicated that compounds with similar trifluorinated structures exhibited improved antiviral activity against human cytomegalovirus (hCMV), suggesting potential applications in antiviral drug development .

Q & A

Q. Basic

- ¹H/¹³C NMR : Fluorine atoms induce deshielding and splitting (e.g., coupling constants J~8–12 Hz for meta-fluorines). Integrate peaks to confirm substitution patterns.

- ¹⁹F NMR : Directly identifies trifluorophenyl groups (δ ~-60 to -70 ppm for aromatic fluorines).

- FT-IR : N-H stretches (~3300 cm⁻¹) and HCl salt formation (broad ~2500 cm⁻¹).

- ESI-MS : Molecular ion [M+H]⁺ should align with theoretical m/z (e.g., C₆H₅F₃N₂·HCl: ~222.6). Compare with 3,5-Dichlorophenylhydrazine hydrochloride spectra for validation .

How can researchers address discrepancies in melting points reported for this compound across studies?

Advanced

Discrepancies may stem from polymorphism, impurities, or hygroscopicity. To resolve:

- Perform DSC to detect polymorphic transitions.

- Recrystallize using alternative solvents (e.g., acetonitrile vs. ethanol) and compare melting ranges.

- Ensure anhydrous synthesis/storage, as moisture absorption can depress melting points. Cross-reference with analogs like 4-(Trifluoromethoxy)phenylhydrazine hydrochloride (mp ~204°C, decomp.) to assess substituent effects on crystallinity .

What strategies mitigate decomposition of this compound during long-term storage?

Q. Advanced

- Store in amber vials under argon at -20°C, with desiccants (silica gel).

- Conduct accelerated stability studies (40°C/75% RH for 6 months) monitored via HPLC. Degradation products (e.g., free hydrazine) can be quantified using derivatization with 2,4-dinitrophenylhydrazine.

- Trifluorophenyl groups may enhance stability compared to chlorinated analogs due to stronger C-F bonds, but hydrolysis remains a risk under acidic conditions .

What are the solubility properties of this compound in common solvents, and how does this influence reaction design?

Q. Basic

- High solubility : DMF, DMSO (>100 mg/mL).

- Moderate solubility : Ethanol/water mixtures (~50 mg/mL at 25°C).

- Low solubility : Non-polar solvents (e.g., hexane).

For aqueous reactions, use 0.1 M HCl to protonate the hydrazine group and prevent precipitation. Solubility trends align with 3,5-Dimethylphenylhydrazine hydrochloride, where polar aprotic solvents enhance dissolution .

How can conflicting bioactivity results for derivatives of this compound be resolved across assay systems?

Q. Advanced

- Assay standardization : Control pH (6.5–7.5) and temperature (37°C) to mimic physiological conditions.

- Orthogonal validation : Confirm activity using enzymatic assays (e.g., Mycobacterium tuberculosis enoyl reductase) and cell-based assays (e.g., MIC determination).

- Stability testing : Use LC-MS to verify compound integrity during assays. Fluorinated derivatives may exhibit enhanced membrane permeability, skewing results in cell-based vs. cell-free systems .

What synthetic routes are available for derivatizing this compound into heterocyclic compounds?

Q. Advanced

- Fischer indole synthesis : React with ketones (e.g., cyclohexanone) in acetic acid/HCl to form indole derivatives. Optimize by varying ketone stoichiometry (1.2–1.5 eq.) and reaction time (12–24 hr).

- Schiff base formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane).

These methods are validated for analogs like 3,5-Dimethylphenylhydrazine hydrochloride in antitubercular studies .

How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound?

Q. Advanced

- Reduced nucleophilicity : Fluorine’s -I effect decreases the hydrazine group’s reactivity, requiring stronger acids (e.g., concentrated HCl) for protonation.

- Enhanced stability : Trifluorophenyl groups resist oxidation compared to non-fluorinated analogs.

- Electronic effects in coupling reactions : Meta-fluorines may direct electrophilic substitution in indole synthesis. Compare with 4-(Trifluoromethoxy)phenylhydrazine hydrochloride reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.